molecular formula C14H18O B1613660 Cyclopentyl 3,5-dimethylphenyl ketone CAS No. 898791-56-5

Cyclopentyl 3,5-dimethylphenyl ketone

Cat. No. B1613660
CAS RN: 898791-56-5
M. Wt: 202.29 g/mol
InChI Key: DEWZHMNPCAPKPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A preparation method of cyclopentyl phenyl ketone includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain a product . This method is advantageous due to its environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .


Molecular Structure Analysis

The molecular formula of Cyclopentyl 3,5-dimethylphenyl ketone is C14H18O. The molecular weight is 202.29 g/mol.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Catalytic Acetalization : Research demonstrates the effectiveness of solid acid catalysts in the synthesis of dimethyl acetals from carbonyl compounds, including cyclohexanone and acetophenone, via acetalization reactions. The catalysts' textural properties, such as acid amount and adsorption properties, significantly influence their catalytic activity. This process is relevant for producing fine chemicals and has implications for compounds similar to Cyclopentyl 3,5-dimethylphenyl ketone (Thomas, Prathapan, & Sugunan, 2005).

  • Cyclopentannulation : Studies describe regio- and stereoselective cyclopentannulation processes involving ketones, which could potentially be applied to this compound for the synthesis of complex organic structures, such as nootkatone and muscopyridine. These processes involve the acid treatment of propargyl alcohol adducts of ketones, leading to highly selective annulation reactions (Hiyama, Shinoda, Saimoto, & Nozaki, 1981).

  • Cyclocopolymerization : The cyclocopolymerization of 1,5-hexadiene and CO in the presence of palladium(II) complexes and chelating phosphines results in cyclocopolymers containing 5- and 6-membered cyclic ketones. This method could offer insights into polymer synthesis strategies involving this compound (Borkowsky & Waymouth, 1996).

  • Organocatalytic Synthesis : The organocatalytic azide-ketone cycloaddition process is used to synthesize 1,5-disubstituted 4-thio-1,2,3-triazoles and 1,5-disubstituted 1,2,3-triazoles from ethanones and azides. This methodology could be applicable to this compound for the generation of a variety of triazole derivatives, showcasing the versatility of organocatalysis in synthesizing heterocyclic compounds (Ramachary, Krishna, Gujral, & Reddy, 2015).

Safety and Hazards

The safety data sheet for Cyclopentyl 3,5-dimethylphenyl ketone indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . More detailed safety and hazard information can be found in the safety data sheet .

Relevant Papers One relevant paper discusses the 1,3-Dianionic annulation of ketones with ketene dithioacetal, which could potentially be related to the synthesis of compounds like this compound .

properties

IUPAC Name

cyclopentyl-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-11(2)9-13(8-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWZHMNPCAPKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642567
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898791-56-5
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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